molecular formula C14H14ClNO B1416455 3-[(3-Chlorophenyl)methoxy]-4-methylaniline CAS No. 1153904-75-6

3-[(3-Chlorophenyl)methoxy]-4-methylaniline

Cat. No. B1416455
M. Wt: 247.72 g/mol
InChI Key: KLPVHHPWAWLDAU-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenyl)methoxy]-4-methylaniline (CPMM) is an aromatic amine compound used in a variety of scientific research applications. It is highly soluble in water and is used as a reagent in a number of synthesis reactions. CPMM has a wide range of applications in the field of biochemistry and pharmacology, due to its unique properties.

Scientific Research Applications

Organic Synthesis and Catalysis

In the realm of organic synthesis, compounds similar to 3-[(3-Chlorophenyl)methoxy]-4-methylaniline serve as key intermediates. For instance, the palladium-catalyzed amination of aryl halides and aryl triflates highlights the importance of such compounds in constructing complex molecular architectures, particularly in developing amines and related derivatives (Wolfe & Buchwald, 2003). This process underpins numerous synthetic routes critical for pharmaceuticals, agrochemicals, and material science.

Medicinal Chemistry and Drug Design

In medicinal chemistry, derivatives structurally related to 3-[(3-Chlorophenyl)methoxy]-4-methylaniline are synthesized for their potential biological activities. For example, the synthesis and evaluation of compounds for antimicrobial activity, as seen in the development of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile, indicate the utility of chlorophenyl and methoxyaniline components in drug design (Guna et al., 2015). These compounds are explored for their potential in treating microbial infections, showcasing the broader applicability of the core chemical structure in therapeutic areas.

Material Science and Molecular Engineering

The structural motif of 3-[(3-Chlorophenyl)methoxy]-4-methylaniline finds relevance in material science, particularly in the design and synthesis of novel organic compounds with specific physical or chemical properties. Molecular docking and quantum chemical calculations, as conducted on related compounds, help in understanding the interactions at the molecular level, which is crucial for designing materials with desired properties (Viji et al., 2020). Such studies not only aid in the theoretical understanding but also guide the practical synthesis and application of materials in various domains, including electronics, photonics, and nanotechnology.

properties

IUPAC Name

3-[(3-chlorophenyl)methoxy]-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-10-5-6-13(16)8-14(10)17-9-11-3-2-4-12(15)7-11/h2-8H,9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPVHHPWAWLDAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)OCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Chlorophenyl)methoxy]-4-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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